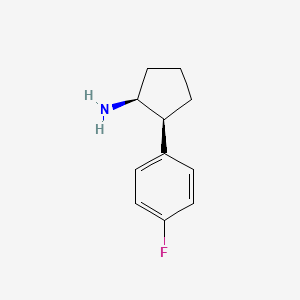
(1S,2S)-2-(4-Fluorophenyl)cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-(4-Fluorophenyl)cyclopentan-1-amine is a chiral amine compound characterized by the presence of a fluorophenyl group attached to a cyclopentane ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(4-Fluorophenyl)cyclopentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclopentanone and 4-fluoroaniline.
Formation of Intermediate: Cyclopentanone undergoes a reaction with 4-fluoroaniline in the presence of a reducing agent such as sodium borohydride to form an intermediate.
Chiral Resolution: The intermediate is then subjected to chiral resolution using a chiral catalyst or resolving agent to obtain the desired (1S,2S) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems for chiral resolution.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(4-Fluorophenyl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S)-2-(4-Fluorophenyl)cyclopentan-1-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
The compound may be studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as acting as enzyme inhibitors or receptor modulators.
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(4-Fluorophenyl)cyclopentan-1-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The fluorophenyl group can enhance binding affinity and specificity, while the cyclopentane ring provides structural stability.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(4-Fluorophenyl)cyclopentan-1-amine: The enantiomer of the compound with different stereochemistry.
2-(4-Fluorophenyl)cyclopentan-1-amine: A compound without specific stereochemistry.
2-(4-Chlorophenyl)cyclopentan-1-amine: A similar compound with a chlorine atom instead of fluorine.
Uniqueness
(1S,2S)-2-(4-Fluorophenyl)cyclopentan-1-amine is unique due to its specific stereochemistry, which can result in different biological activities and properties compared to its enantiomers and analogs.
Properties
Molecular Formula |
C11H14FN |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
(1S,2S)-2-(4-fluorophenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C11H14FN/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10-11H,1-3,13H2/t10-,11-/m0/s1 |
InChI Key |
SBIOJANZHQTSRP-QWRGUYRKSA-N |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N)C2=CC=C(C=C2)F |
Canonical SMILES |
C1CC(C(C1)N)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


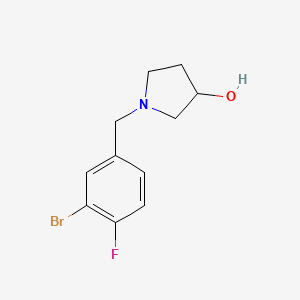


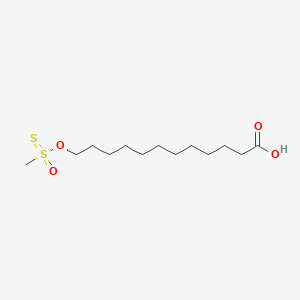

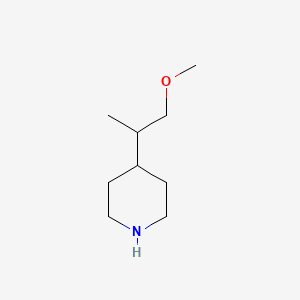
![(S)-6-Hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide](/img/structure/B13342159.png)
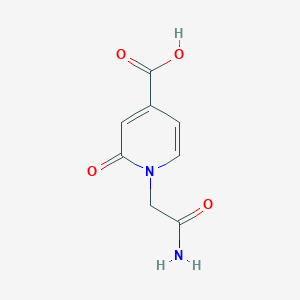

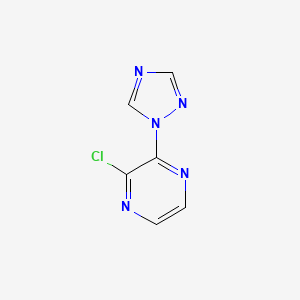

![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetic acid](/img/structure/B13342179.png)
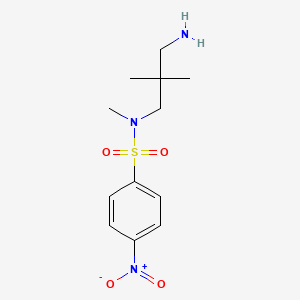
![6-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B13342196.png)
